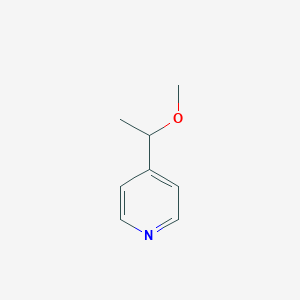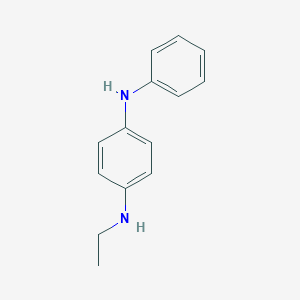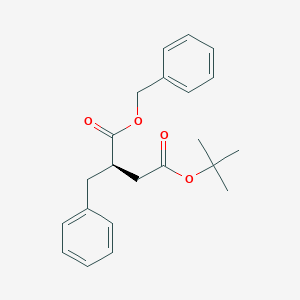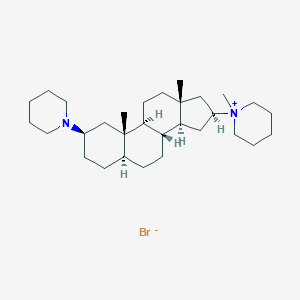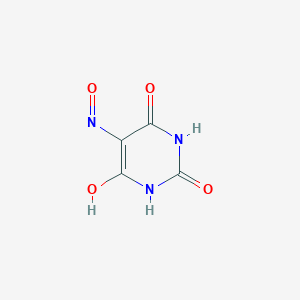
Dichloromethyl methyl ether
Übersicht
Beschreibung
Dichloromethyl methyl ether (HCl2COCH3) is an organic compound that belongs to the class of ethers with a dichloromethyl group and a methyl group . It can be synthesized from methyl formate and a mixture of phosphorus pentachloride and phosphorus oxychloride .
Synthesis Analysis
Dichloromethyl methyl ether can be synthesized from methyl formate and a mixture of phosphorus pentachloride and phosphorus oxychloride . Another synthesis method involves the chlorination of chlorodimethyl ether . A study also reported a simple and rapid procedure for the synthesis of chloromethyl methyl ether and other chloro alkyl ethers .Molecular Structure Analysis
The molecular formula of Dichloromethyl methyl ether is C2H4Cl2O . The Dichloromethyl methyl ether molecule contains a total of 8 bonds. There are 4 non-H bonds and 1 ether (aliphatic) .Chemical Reactions Analysis
Dichloromethyl methyl ether is used in the formylation of aromatic compounds (Rieche formylation) and as a chlorination agent in the formation of acid chlorides . It has been reported to react with organoboranes .Physical And Chemical Properties Analysis
Dichloromethyl methyl ether has a molar mass of 114.95 g·mol−1 and a boiling point of 85°C .Wissenschaftliche Forschungsanwendungen
Organic Synthesis: Formylation of Aromatic Compounds
DCME is widely used as a formylating agent for electron-rich aromatic rings. This process is crucial for the synthesis of aromatic aldehydes, which are key intermediates in the production of pharmaceuticals, fragrances, and agrochemicals. The formylation mediated by DCME and TiCl4 has been explored extensively, demonstrating high regioselectivity and efficiency .
Pharmaceutical Research: Synthesis of Active Ingredients
In pharmaceutical research, DCME serves as a reagent for introducing aldehyde groups into complex molecules. Aldehydes are active pharmaceutical ingredients due to their high reactivity, which allows them to undergo further transformations into a variety of functional groups, such as hydroxyls, carboxylic acids, and alkanes .
Fluorine Chemistry: Formylation of Fluorine-Containing Aromatics
DCME is particularly useful in the formylation of fluorine-containing aromatic compounds. These compounds are significant in the development of new pharmaceuticals and agrochemicals. DCME, in combination with Lewis acids, facilitates the assembly of benzaldehyde motifs in these fluorinated aromatics .
Chemical Research: Chlorination Agent
As a chlorinating agent, DCME is employed in the conversion of carboxylic acids into acid chlorides. Acid chlorides are versatile intermediates in organic chemistry, used for the synthesis of esters, amides, and other derivatives .
Polymer Production: Reactant with Borinic Esters
In the field of polymer science, DCME reacts with borinic esters to prepare alkenones. Alkenones are important monomers for the production of polymers with specific properties, such as increased thermal stability and chemical resistance .
Industrial Chemistry: Large-Scale Syntheses
DCME’s role in industrial chemistry is highlighted by its application in large-scale syntheses. Its use in formylations of aromatic compounds with higher boiling points makes it operationally secure and suitable for industrial processes .
Wirkmechanismus
Dichloromethyl methyl ether, also known as 1,1-Dichlorodimethyl ether, is an organic compound that belongs to the class of ethers with a dichloromethyl group and a methyl group .
Target of Action
The primary targets of Dichloromethyl methyl ether are electron-rich aromatic compounds . These compounds play a crucial role in various biochemical reactions, serving as the foundation for the synthesis of a wide range of organic compounds.
Mode of Action
Dichloromethyl methyl ether interacts with its targets through a process known as Rieche formylation . In this process, the compound acts as a formyl source, contributing a formyl group (CHO) to the aromatic compounds . This interaction results in the formation of formylated aromatic compounds .
Biochemical Pathways
The Rieche formylation process affects the biochemical pathways involved in the synthesis of aromatic compounds . The addition of the formyl group can lead to significant changes in the properties of the aromatic compounds, influencing their reactivity and the downstream reactions they participate in .
Result of Action
The result of Dichloromethyl methyl ether’s action is the formation of formylated aromatic compounds . These compounds have a wide range of applications in organic synthesis . Additionally, Dichloromethyl methyl ether can act as a chlorination agent in the formation of acid chlorides .
Action Environment
The action of Dichloromethyl methyl ether can be influenced by various environmental factors. For instance, the presence of a Lewis acid catalyst (e.g., TiCl4, SnCl4, or AlCl3) is necessary for the Rieche formylation process . Moreover, the reaction temperature and pressure can also affect the efficiency and selectivity of the reaction .
Safety and Hazards
Dichloromethyl methyl ether is highly flammable and harmful if swallowed or inhaled . It causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid breathing dust/fume/gas/mist/vapors/spray .
Eigenschaften
IUPAC Name |
dichloro(methoxy)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4Cl2O/c1-5-2(3)4/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRTGGSXWHGKRSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2063636 | |
| Record name | Dichloromethyl methyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2063636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dichloromethyl methyl ether | |
CAS RN |
4885-02-3 | |
| Record name | Dichloromethyl methyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4885-02-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dichloromethoxymethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004885023 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dichloromethyl methyl ether | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91480 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methane, dichloromethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dichloromethyl methyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2063636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dichloromethoxymethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.180 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Dichloromethoxymethane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M68H5X8887 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




